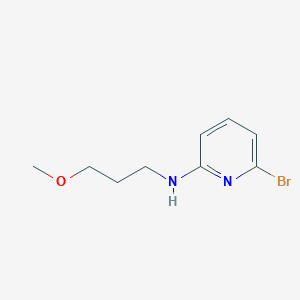

6-Bromo-N-(3-methoxypropyl)pyridin-2-amine

Descripción

6-Bromo-N-(3-methoxypropyl)pyridin-2-amine is a brominated pyridine derivative characterized by a 6-bromo substitution on the pyridine ring and a 3-methoxypropylamine group at position 2. Its molecular formula is C₉H₁₃BrN₂O, with a molecular weight of 257.12 g/mol. This compound belongs to a class of halogenated pyridines, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties.

Propiedades

IUPAC Name |

6-bromo-N-(3-methoxypropyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c1-13-7-3-6-11-9-5-2-4-8(10)12-9/h2,4-5H,3,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZRXVMMKXMTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675001 | |

| Record name | 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29449-90-9 | |

| Record name | 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine typically involves the following steps:

Bromination: The starting material, pyridin-2-amine, undergoes bromination to introduce the bromine atom at the 6-position of the pyridine ring.

Alkylation: The brominated pyridin-2-amine is then alkylated with 3-methoxypropylamine to introduce the methoxypropyl group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyridine derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Bromine oxide derivatives.

Reduction Products: Pyridine derivatives without the bromine atom.

Substitution Products: Alkyl or aryl substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

6-Bromo-N-(3-methoxypropyl)pyridin-2-amine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and use in drug development.

Industry: Employed in the synthesis of other chemical compounds and materials.

Mecanismo De Acción

The mechanism by which 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and pathways.

Comparación Con Compuestos Similares

Key Structural and Functional Insights:

Substituent Effects on Physicochemical Properties :

- Methoxypropyl Group : Introduces an ether oxygen, which may enhance solubility in polar solvents compared to purely alkyl substituents (e.g., diethyl or cyclopropylmethyl groups) .

- Halogen Variations : The 6-bromo substitution is conserved, but analogues like 6-Bromo-2-fluoropyridin-3-amine () highlight how additional halogens (e.g., fluorine) can alter electronic properties and binding affinity.

Commercial and Synthetic Relevance: Compounds such as 6-Bromo-N,N-diethylpyridin-2-amine (CAS 856850-57-2) are commercially available, suggesting their utility as building blocks in organic synthesis . The absence of commercial data for this compound implies it may be a novel or less-explored derivative.

Hydrogen Bonding and Crystallography :

- Hydrogen-bonding patterns, critical for crystal packing and supramolecular assembly, are influenced by substituents. For example, the methoxypropyl group could participate in C–H···O interactions, as discussed in Etter’s graph-set analysis .

- Tools like SHELXL and OLEX2 () are widely used for crystallographic refinement of such compounds, enabling precise structural determination.

Actividad Biológica

6-Bromo-N-(3-methoxypropyl)pyridin-2-amine (CAS No. 29449-90-9) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activities, including mechanisms of action, applications in research, and relevant case studies.

This compound is characterized by the following structural features:

- Pyridine ring : A six-membered aromatic ring containing nitrogen.

- Bromo substituent : Enhances the compound's reactivity and biological activity.

- Methoxypropyl group : Contributes to the lipophilicity and bioavailability of the compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions potentially modulate enzyme activity and receptor binding, leading to various pharmacological effects.

Biological Activities

-

Antimicrobial Activity :

- Preliminary studies suggest that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, related compounds have shown effectiveness against Gram-positive bacteria, indicating that this compound may possess similar properties .

- Case Study : In a study evaluating a series of pyridine derivatives, compounds with similar structures demonstrated strong bacteriostatic effects comparable to established antibiotics like linezolid .

-

Enzyme Inhibition :

- The compound has been investigated for its potential as an enzyme inhibitor. Its structural features may allow it to bind effectively to active sites of target enzymes, thereby inhibiting their function.

- Example : Compounds with similar pyridine scaffolds have been shown to inhibit interleukin-1 receptor-associated kinase 4 (IRAK4), a key regulator in inflammatory processes .

-

Anti-inflammatory Effects :

- Given its structural similarities with known anti-inflammatory agents, this compound may also exhibit anti-inflammatory properties through modulation of cytokine production or inhibition of inflammatory pathways.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of various pyridine derivatives, including this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.